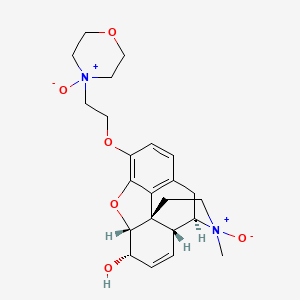
Pholcodine-N,N'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pholcodine-N,N’-dioxide is a derivative of pholcodine, an opioid cough suppressant. This compound is formed through the oxidation of pholcodine, resulting in the addition of two oxygen atoms. It is known for its potential pharmacological activities and is studied for its unique properties compared to its parent compound, pholcodine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pholcodine-N,N’-dioxide is synthesized through the oxidation of pholcodine. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atoms.
Industrial Production Methods: While specific industrial production methods for pholcodine-N,N’-dioxide are not well-documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for yield and purity, with careful monitoring of reaction conditions to prevent over-oxidation or degradation of the product.
Chemical Reactions Analysis
Types of Reactions: Pholcodine-N,N’-dioxide primarily undergoes oxidation reactions. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives or degradation products.
Substitution: Compounds with modified functional groups, depending on the nucleophile used.
Scientific Research Applications
Pholcodine-N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activities, including its effects on the central nervous system.
Medicine: Explored for its potential as a cough suppressant and its pharmacological properties.
Industry: Studied for its potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Pholcodine-N,N’-dioxide exerts its effects primarily through its action on the central nervous system. It acts on the cough center in the medulla oblongata, suppressing the cough reflex. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with opioid receptors, similar to its parent compound, pholcodine.
Comparison with Similar Compounds
Pholcodine: The parent compound, used as a cough suppressant.
Codeine: Another opioid with similar antitussive properties.
Morphine: A potent opioid analgesic with a different pharmacological profile.
Uniqueness: Pholcodine-N,N’-dioxide is unique due to its additional oxygen atoms, which may confer different pharmacological properties and metabolic pathways compared to pholcodine. Its potential reduced toxicity and increased pharmacological activity make it a compound of interest for further research.
Properties
Molecular Formula |
C23H30N2O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-3-oxido-9-[2-(4-oxidomorpholin-4-ium-4-yl)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C23H30N2O6/c1-24(27)7-6-23-16-3-4-18(26)22(23)31-21-19(5-2-15(20(21)23)14-17(16)24)30-13-10-25(28)8-11-29-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,24?/m0/s1 |
InChI Key |
OPUQVGQORULKFL-FHYUENEGSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])O[C@H]3[C@H](C=C4)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCC[N+]6(CCOCC6)[O-])OC3C(C=C4)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


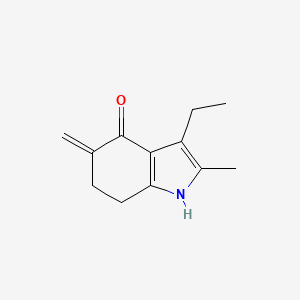
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
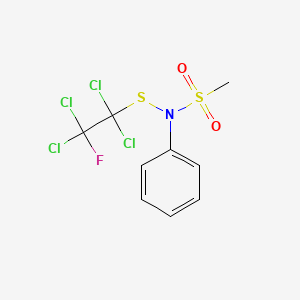
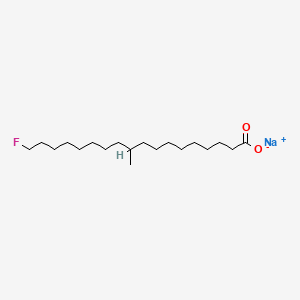
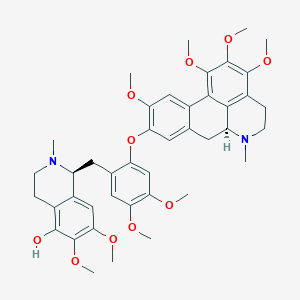
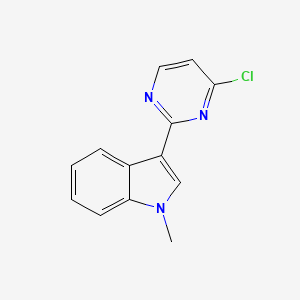
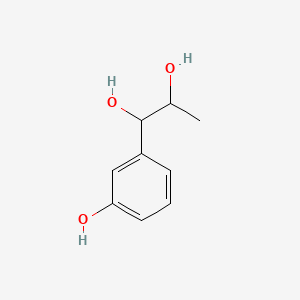
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
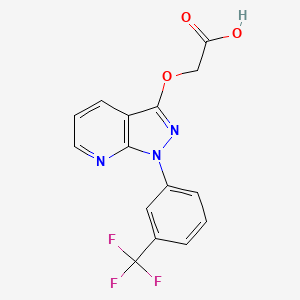
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
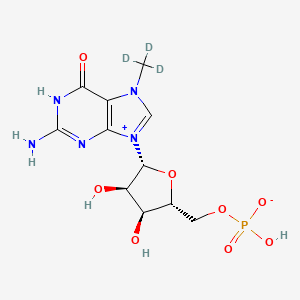
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
